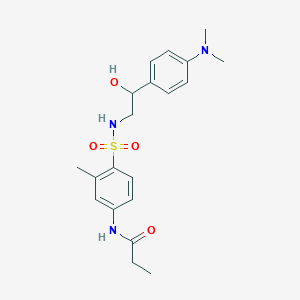

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

This compound is a propionamide derivative featuring a sulfamoyl bridge linking a 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl group to a 3-methylphenyl moiety. Its structure includes electron-donating dimethylamino and hydroxyethyl substituents, which likely influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-5-20(25)22-16-8-11-19(14(2)12-16)28(26,27)21-13-18(24)15-6-9-17(10-7-15)23(3)4/h6-12,18,21,24H,5,13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAULIZABSQDEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-studied. Given its structure, it could potentially influence pathways involving similar compounds or targets. Without specific target information, it’s challenging to predict the exact pathways it might affect.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its bioavailability, half-life, metabolism, and excretion patterns remain to be studied. These factors are crucial in determining the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Pharmacological Implications

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group contrasts with the nitro and trifluoromethyl groups in analogs . Dimethylamino may improve solubility but reduce metabolic stability compared to electron-withdrawing substituents.

- Aromatic Diversity: The 3-methylphenyl group in the target differs from fluorophenoxy or thiazole-containing analogs , which could alter binding affinity in receptor-ligand interactions.

Physicochemical Properties (Inferred)

- Solubility: The hydroxyethyl and dimethylamino groups in the target may enhance water solubility compared to CF3- or cyano-substituted analogs .

- Lipophilicity : The absence of highly hydrophobic groups (e.g., CF3) in the target suggests lower logP values than analogs .

- Stability: Dimethylamino groups are prone to oxidative metabolism, whereas nitro or cyano groups in analogs may confer greater stability .

Q & A

Basic: What are the optimal synthetic strategies for achieving high yield and purity of this compound?

The synthesis of this compound requires multi-step reactions, including sulfamoyl group introduction and amide coupling. Key considerations include:

- Coupling Reagents : Use carbodiimide-based reagents like EDC with HOBt to activate carboxylic acids for amide bond formation, minimizing side reactions .

- Temperature Control : Maintain reactions at 0–25°C to prevent thermal degradation of sensitive intermediates.

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to isolate the final product .

- Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of sulfamoylating agents) can improve yields .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify key groups like the dimethylamino (-N(CH₃)₂, δ ~2.8–3.0 ppm), hydroxyethyl (-CH₂OH, δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with predicted chemical shifts from computational models .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between sulfamoyl and phenyl groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) and detects fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX refine the compound’s 3D structure?

- Data Collection : Use synchrotron radiation or high-intensity laboratory sources to collect high-resolution (<1.0 Å) diffraction data.

- SHELX Workflow :

- Visualization : Generate ORTEP diagrams to analyze molecular geometry and hydrogen-bonding networks .

Advanced: How to resolve discrepancies between NMR data and crystallographic results?

- Dynamic Effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Use variable-temperature NMR to assess flexibility (e.g., rotating phenyl groups) .

- Hydrogen Bonding : Compare crystallographic H-bonds (from SHELXL) with NMR-derived NOE interactions to identify conformational differences .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to model solution- and solid-state structures, reconciling experimental data .

Advanced: How to optimize sulfamoyl group introduction to minimize side reactions?

- Protecting Groups : Temporarily protect the hydroxyethyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent sulfamoyl group cross-reactivity .

- Stepwise Sulfamoylation : React 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine with sulfonyl chlorides under basic conditions (pH 8–9) at 0°C to control exothermicity .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound amines) to trap unreacted sulfonyl chlorides .

Basic: What methods ensure purity assessment post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Melting Point : Sharp melting range (≤2°C) indicates high crystallinity .

Advanced: How to design molecular docking studies for biological activity prediction?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) based on structural homology .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Parameterize the compound’s sulfamoyl and hydroxyethyl groups for accurate scoring .

- Validation : Compare docking poses with crystallographic ligand complexes (e.g., PDB entries) and validate via in vitro assays (e.g., enzyme inhibition IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.